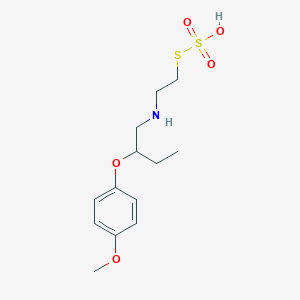
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine, also known as EDBI, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods. EDBI has shown potential in various fields of research, including medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine is not fully understood. However, it has been proposed that 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine exerts its pharmacological effects by interacting with specific targets in cells. For example, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has also been shown to have antioxidant activity and can scavenge free radicals. In vivo studies have demonstrated that 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine can reduce inflammation and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. Additionally, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has shown low toxicity in vitro and in vivo. However, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine. One potential area of research is the development of new synthetic methods for 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine and its derivatives. Another area of research is the investigation of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine and to identify its molecular targets in cells.
Synthesemethoden
The synthesis of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine involves the reaction between 2-aminobenzimidazole and ethyl acetate in the presence of a catalyst. The reaction proceeds under mild conditions and leads to the formation of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine in good yields. Other methods for synthesizing 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine involve the use of different solvents and catalysts.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess antitumor, antifungal, and antibacterial properties. 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has also been investigated for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has shown potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
15777-04-5 |
|---|---|
Produktname |
1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine |
Molekularformel |
C11H15N3 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
1-ethyl-5,6-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H15N3/c1-4-14-10-6-8(3)7(2)5-9(10)13-11(14)12/h5-6H,4H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
UJCMZSWNOQDRJR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C1N |
Kanonische SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C1N |
Synonyme |
1H-Benzimidazol-2-amine,1-ethyl-5,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)

![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
